molecular formula C15H16BrNO2 B186088 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide CAS No. 353466-89-4

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide

Cat. No.: B186088
CAS No.: 353466-89-4
M. Wt: 322.2 g/mol
InChI Key: COIGSIMGQRLSOY-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-phenylbutyl)furan-2-carboxamide (CAS 353466-89-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C15H16BrNO2 and a molecular weight of 322.20, this compound features a furan-carboxamide scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This scaffold is a common motif in the exploration of novel therapeutic agents, and related furan-carboxamide derivatives have been investigated in various scientific studies . For instance, structurally similar compounds have demonstrated promising biological activities in research settings, including serving as a scaffold for novel antibacterial agents active against drug-resistant bacteria , and as a core structure in the development of inhibitors for lethal viral pathogens such as H5N1 influenza . The presence of the bromine atom on the furan ring offers a versatile handle for further chemical modification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies . This makes this compound a valuable building block in drug discovery and organic synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-14-10-9-13(19-14)15(18)17-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIGSIMGQRLSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365064
Record name 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353466-89-4
Record name 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Amidation Reaction: The 5-bromofuran is then reacted with 4-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 5-substituted furan derivatives.

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

  • Halogenated Aromatics (e.g., 4-bromophenyl): Introduce halogen bonding capabilities, which may improve target affinity in biological systems . Heterocycles (e.g., imidazopyridine): Enable interactions with specific protein pockets, as seen in Nurr1 agonist development .
  • Synthetic Yields :

    • Analogs with heterocyclic substituents (e.g., compound 84 in ) and aryl groups (e.g., Suzuki-coupled derivatives in ) are synthesized in moderate to high yields (66–85%), suggesting robust amide-bond-forming methodologies .

Example:

  • Compound 84 (): Synthesized via amide coupling between 8-chloro-2-methylimidazo[1,2-a]pyridin-3-amine and 5-bromofuran-2-carboxylic acid (81% yield) .

Physicochemical Properties

  • Lipophilicity : Analogs with bulky substituents (e.g., 4-isopropylphenyl) exhibit higher logP values (~3.2), suggesting increased membrane permeability .
  • Solubility : Morpholine-containing derivatives (e.g., ) demonstrate improved aqueous solubility due to the polar morpholine ring .

Biological Activity

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide (CAS No. 353466-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Furan ring : A five-membered aromatic ring containing one oxygen atom.
  • Carboxamide group : Contributes to the compound's solubility and biological interactions.
  • Bromo and phenyl substituents : These groups enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.
  • Receptor Modulation : It can interact with receptors that play critical roles in cellular signaling, potentially altering pathways associated with disease progression.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity against various pathogens. The compound has been tested against clinically isolated drug-resistant bacteria, demonstrating effectiveness particularly against strains such as Acinetobacter baumannii.

Pathogen Activity Reference
Acinetobacter baumanniiEffective against NDM-positive strains
Klebsiella pneumoniaeModerate activity
Staphylococcus aureusVariable effectiveness

Anti-inflammatory and Anticancer Potential

The compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

In cancer research, initial findings suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antibacterial activity of several furan derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, suggesting its potential as a new therapeutic agent for resistant infections .
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies provide insights into how the compound might exert its biological effects at the molecular level .
  • Toxicological Assessments : Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further assessments are necessary to evaluate its safety profile before clinical application.

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